molecular formula C28H30ClN3O4 B304898 N'-[(E)-{3-chloro-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide

N'-[(E)-{3-chloro-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide

Katalognummer B304898
Molekulargewicht: 508 g/mol
InChI-Schlüssel: REWMZPDJUKXAJM-ZCTHSVRISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-[(E)-{3-chloro-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide is a chemical compound that has gained popularity in scientific research due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of N'-[(E)-{3-chloro-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. It also inhibits the activity of various kinases, such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It exhibits anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. It also exhibits anti-cancer effects by inhibiting the growth and proliferation of cancer cells. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N'-[(E)-{3-chloro-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide is its versatility in various fields of scientific research. It can be used as a tool for the study of various diseases and their underlying mechanisms. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of N'-[(E)-{3-chloro-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide. One direction is the exploration of its potential as a therapeutic agent for the treatment of various diseases. Another direction is the study of its mechanism of action and its interactions with various enzymes and signaling pathways. Additionally, future research could focus on improving the solubility and bioavailability of this compound to increase its usefulness in scientific research.

Synthesemethoden

The synthesis of N'-[(E)-{3-chloro-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide involves the reaction of 3-chloro-4-(2-(4-cyclohexylphenoxy)ethoxy)-5-methoxybenzaldehyde and pyridine-4-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the yield of the compound is optimized through various techniques.

Wissenschaftliche Forschungsanwendungen

N'-[(E)-{3-chloro-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties. It also exhibits potential as a therapeutic agent for the treatment of various diseases such as diabetes, Alzheimer's disease, and Parkinson's disease.

Eigenschaften

Molekularformel

C28H30ClN3O4

Molekulargewicht

508 g/mol

IUPAC-Name

N-[(E)-[3-chloro-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-methoxyphenyl]methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C28H30ClN3O4/c1-34-26-18-20(19-31-32-28(33)23-11-13-30-14-12-23)17-25(29)27(26)36-16-15-35-24-9-7-22(8-10-24)21-5-3-2-4-6-21/h7-14,17-19,21H,2-6,15-16H2,1H3,(H,32,33)/b31-19+

InChI-Schlüssel

REWMZPDJUKXAJM-ZCTHSVRISA-N

Isomerische SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)Cl)OCCOC3=CC=C(C=C3)C4CCCCC4

SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=NC=C2)Cl)OCCOC3=CC=C(C=C3)C4CCCCC4

Kanonische SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=NC=C2)Cl)OCCOC3=CC=C(C=C3)C4CCCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.